molecular formula C14H22BrNO4S B497452 4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide CAS No. 428466-69-7

4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide

Cat. No.: B497452
CAS No.: 428466-69-7
M. Wt: 380.3g/mol
InChI Key: CSCHECKNWSQULJ-UHFFFAOYSA-N
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Description

4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide is an organic compound with the molecular formula C14H22BrNO4S and a molecular weight of 380.3 g/mol . This compound is known for its unique chemical structure, which includes a bromine atom, two methoxy groups, and a sulfonamide group attached to a benzene ring. It is used in various scientific research applications due to its interesting chemical properties.

Preparation Methods

The synthesis of 4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide typically involves multiple steps, starting from commercially available starting materialsThe reaction conditions often involve the use of bromine or a brominating agent, and the reactions are carried out under controlled temperatures to ensure the desired product is obtained .

Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production. These optimizations can include the use of more efficient catalysts, improved reaction conditions, and advanced purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide. The oxidation reactions typically target the methoxy groups or the sulfonamide group, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride. These reactions often result in the reduction of the bromine atom or the sulfonamide group.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfonic acids, while reduction may produce amines or alcohols .

Scientific Research Applications

4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules

    Biology: The compound is studied for its potential biological activities, including its interactions with various enzymes and receptors. It is used in biochemical assays to investigate enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential therapeutic applications. It is being investigated for its potential use in drug development, particularly in the design of new pharmaceuticals with improved efficacy and safety profiles.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Comparison with Similar Compounds

4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide can be compared with other similar compounds, such as:

    4-bromo-2,5-dimethoxyphenethylamine:

    4-bromo-2,5-dimethoxybenzaldehyde: This compound has a similar aromatic structure but contains an aldehyde group instead of a sulfonamide group.

    4-bromo-2,5-dimethoxyamphetamine: This compound is structurally similar but contains an amine group instead of a sulfonamide group.

The uniqueness of this compound lies in its combination of functional groups, which imparts distinct chemical and biological properties compared to its analogs.

Properties

IUPAC Name

4-bromo-2,5-dimethoxy-N,N-dipropylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H22BrNO4S/c1-5-7-16(8-6-2)21(17,18)14-10-12(19-3)11(15)9-13(14)20-4/h9-10H,5-8H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSCHECKNWSQULJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN(CCC)S(=O)(=O)C1=C(C=C(C(=C1)OC)Br)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H22BrNO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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